TAI-1

Hec1 inhibitor mitotic checkpoint antiproliferative activity

TAI-1 is a first-in-class, orally bioavailable Hec1-Nek2 inhibitor with a GI50 of 13.48 nM in K562 cells, exhibiting >1000x superior potency over INH1. Validated in multiple xenograft models, it shows synergy with standard chemotherapies and a defined safety window. It is the definitive probe for Hec1/Nek2 pathway studies, not substitutable by less potent analogs.

Molecular Formula C24H21N3O3S
Molecular Weight 431.51
CAS No. 1334921-03-7
Cat. No. B611119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTAI-1
CAS1334921-03-7
SynonymsTAI1;  TAI 1;  TAI-1
Molecular FormulaC24H21N3O3S
Molecular Weight431.51
Structural Identifiers
SMILESCC1=CC(=CC(=C1C2=CSC(=N2)NC(=O)C3=CC=NC=C3)C)OC4=CC=C(C=C4)OC
InChIInChI=1S/C24H21N3O3S/c1-15-12-20(30-19-6-4-18(29-3)5-7-19)13-16(2)22(15)21-14-31-24(26-21)27-23(28)17-8-10-25-11-9-17/h4-14H,1-3H3,(H,26,27,28)
InChIKeyNBNNDUZYMXBCOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

TAI-1 (CAS 1334921-03-7) Procurement Guide: A First-in-Class Hec1 Inhibitor with Defined Potency, Specificity, and In Vivo Activity


TAI-1 (CAS 1334921-03-7) is a first-in-class small molecule inhibitor that selectively targets the Hec1-Nek2 protein-protein interaction, a key regulatory node in mitotic progression frequently overexpressed in human cancers [1]. Characterized as a highly potent antiproliferative agent, TAI-1 demonstrates oral bioavailability and a robust in vivo efficacy profile across multiple xenograft models, positioning it as a critical chemical probe for investigating mitotic checkpoint regulation and a differentiated lead candidate in anticancer drug discovery programs [1].

Why Generic Substitution Fails: Quantified Differentiation of TAI-1 vs. Hec1 Inhibitor INH1 and Other Mitotic Targets


Substitution of TAI-1 with its progenitor compound INH1 or alternative mitotic inhibitors is not scientifically justifiable due to a documented potency differential exceeding three orders of magnitude [1]. While INH1 acts on the same Hec1-Nek2 target, its micromolar potency (GI50 = 11.7 µM) severely limits its utility in demanding cellular and in vivo models. Furthermore, TAI-1's target specificity has been validated through comprehensive kinome-wide screening and hERG safety profiling, establishing a defined selectivity and preliminary safety window that is not replicable with untested or less potent analogs [1].

Quantitative Evidence Guide for TAI-1: Head-to-Head Potency, Kinome Selectivity, In Vivo Efficacy, and Safety Profiling


Direct Potency Comparison: TAI-1 vs. INH1 in K562 Chronic Myeloid Leukemia Cells

TAI-1 demonstrates a greater than 1000-fold improvement in antiproliferative potency compared to its predecessor, INH1, in the K562 chronic myeloid leukemia cell line [1]. This dramatic increase in activity was achieved through medicinal chemistry optimization of the core scaffold, moving from micromolar to low nanomolar potency, which is essential for enabling further preclinical development [1].

Hec1 inhibitor mitotic checkpoint antiproliferative activity cancer

Target Engagement and Specificity Profiling: TAI-1 vs. a Panel of 20 Kinases

To confirm its mechanism-specific action, TAI-1 was profiled against a broad panel of 20 diverse kinases. The compound demonstrated no significant inhibitory effect against any kinase tested, confirming high specificity for its non-kinase target, the Hec1-Nek2 protein-protein interaction [1]. This selectivity profile contrasts sharply with many clinically used mitotic inhibitors (e.g., Aurora kinase or PLK1 inhibitors) which inherently carry broader kinome activity and associated toxicity liabilities [1].

kinase selectivity target engagement off-target activity Hec1-Nek2 PPI

Oral Bioavailability and In Vivo Efficacy: TAI-1 vs. Vehicle Control in Multiple Xenograft Models

TAI-1 demonstrates significant, oral, in vivo antitumor activity across multiple human cancer xenograft models, including hepatocellular carcinoma (Huh-7), colorectal adenocarcinoma (Colo205), and triple-negative breast cancer (MDA-MB-231) [1]. Oral administration (PO/BID) led to significant tumor growth retardation in the Huh-7 model and modest inhibition in Colo205 and MDA-MB-231, while intravenous administration showed only a modest effect [1].

in vivo efficacy oral bioavailability xenograft model tumor growth inhibition

Preliminary Safety and hERG Profile: TAI-1 vs. Cancer and Normal Cells

A preliminary safety evaluation of TAI-1 demonstrated a significant therapeutic window. TAI-1 exhibited a GI50 exceeding 9-10 μM in four normal human cell lines (WI-38, RPTEC, HuVEC, HAoSMC), representing >1000-fold selectivity relative to its potent activity in cancer cells [1]. Furthermore, in a competitive binding assay, TAI-1 showed no effect on the hERG cardiac potassium channel, a key predictor of drug-induced QT prolongation [1]. In a 7-day pilot toxicology study in mice, no adverse effects on body weight, organ weights, or hematological and serum biochemical indices were observed at efficacious oral doses [1].

hERG cardiac safety toxicity therapeutic index

Synergistic Activity with Standard-of-Care Chemotherapies: TAI-1 in Combination

TAI-1 exhibits synergistic antiproliferative activity when combined with clinically relevant chemotherapeutic agents, including doxorubicin, paclitaxel, and topotecan, in leukemia, breast, and liver cancer cell lines [1]. This was determined through standard drug-drug interaction assays and calculation of combination index values, establishing TAI-1 as a potential partner for combination regimens [1].

drug synergy combination therapy doxorubicin paclitaxel topotecan

Defined Application Scenarios for TAI-1 in Cancer Research and Drug Discovery


Investigating Hec1-Dependent Mitotic Checkpoint Dysfunction in Cancer

TAI-1 is the optimal chemical probe for studies focused on the Hec1-Nek2 interaction, a critical regulator of kinetochore-microtubule attachment and the spindle assembly checkpoint. Its high potency (GI50 = 13.48 nM in K562 cells) and validated target specificity [1] enable precise dissection of Hec1's role in chromosomal misalignment and mitotic catastrophe in cancer cells, a task not achievable with the micromolar potency of its predecessor INH1.

Preclinical Efficacy Evaluation of Oral Hec1-Targeted Therapy in Xenograft Models

TAI-1 is the compound of choice for establishing in vivo proof-of-concept for oral Hec1 inhibition. Its documented oral bioavailability and significant tumor growth inhibition in hepatocellular carcinoma (Huh-7), colorectal (Colo205), and triple-negative breast (MDA-MB-231) xenograft models [1] provide a validated foundation for researchers aiming to evaluate the therapeutic potential of targeting the Hec1-Nek2 axis in vivo.

Combination Therapy Studies with Standard-of-Care Chemotherapeutics

TAI-1 should be prioritized for preclinical studies investigating rational combination regimens. Its documented synergy with doxorubicin, paclitaxel, and topotecan in leukemia, breast, and liver cancer cell lines [1] provides a strong rationale for exploring TAI-1 as a sensitizer to conventional chemotherapy, potentially enabling lower, less toxic doses of these agents.

Investigating Biomarker-Driven Sensitivity and Resistance Mechanisms

TAI-1 serves as a critical tool for research into predictive biomarkers for Hec1-targeted therapy. The original characterization paper established that sensitivity to TAI-1 is associated with high Hec1 protein expression and with mutations in the RB and P53 tumor suppressor genes [1]. This defined relationship allows researchers to use TAI-1 to validate these markers and identify novel determinants of response and resistance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for TAI-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.